Ivosidenib
Vue d'ensemble
Description
Ivosidenib, also known as Tibsovo, is an oral, targeted agent that suppresses the production of the oncometabolite 2-hydroxyglutarate via inhibition of the mutant isocitrate dehydrogenase 1 (IDH1; mIDH1) enzyme12. It is used alone or together with azacitidine to treat newly-diagnosed acute myeloid leukemia (AML) in patients who are 75 years of age or older or who have health problems that prevent the use of certain cancer treatments (chemotherapy)1.
Molecular Structure Analysis
Ivosidenib is a small molecule with the molecular formula C28H22ClF3N6O34. It is highly selective for IDH1 over IDH2 (mutant and wild-type) isoforms, exhibiting no inhibition of the latter at micromolar concentrations5.
Chemical Reactions Analysis
Ivosidenib is an antineoplastic agent that is effective in cancers with a susceptible IDH1 mutation, which indicates increased levels of oncometabolite D-2-hydroxyglutarate (D-2HG) in cancer cells6. Ivosidenib decreases D-2HG levels in a dose-dependent manner by inhibiting the IDH1 enzyme6.
Physical And Chemical Properties Analysis
Ivosidenib is a small molecule with the molecular formula C28H22ClF3N6O3 and a molecular weight of 582.964. It is soluble in DMSO4.
Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
Ivosidenib is recommended for the treatment of adult patients with newly diagnosed AML with an IDH1 R132 mutation who are not eligible to receive standard induction chemotherapy . It is used in combination with azacitidine .
Methods of Application or Experimental Procedures
The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .
Results or Outcomes
The benefits of Tibsovo, in combination with azacitidine, in newly diagnosed AML are improvements in event-free survival compared to placebo in combination with azacitidine, as observed in a randomised, multicentre, double-blind, phase III clinical study . The most common side effects of combination treatment are vomiting, neutropenia, thrombocytopenia, electrocardiogram QT prolonged and insomnia .
Treatment of Locally Advanced or Metastatic Cholangiocarcinoma
Specific Scientific Field
Summary of the Application
Ivosidenib is recommended for the treatment of adult patients with locally advanced or metastatic cholangiocarcinoma with an IDH1 R132 mutation who were previously treated by at least one prior line of systemic therapy . It is used as a monotherapy .
Methods of Application or Experimental Procedures
The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .
Results or Outcomes
The benefits of Tibsovo monotherapy in locally advanced or metastatic cholangiocarcinoma are improvements in progression-free survival compared to placebo, as observed in a randomised, multicentre, double-blind, phase III clinical study . The most common side effects are fatigue, nausea, abdominal pain, diarrhoea, decreased appetite, ascites, vomiting, anaemia and rash .
Treatment of Higher Risk Myelodysplastic Syndromes (MDS)
Specific Scientific Field
Summary of the Application
Ivosidenib has shown efficacy in treatment-naive higher risk MDS patients with IDH1 mutations .
Methods of Application or Experimental Procedures
The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .
Results or Outcomes
With a response rate of 91%, Ivosidenib was particularly effective in treatment-naive higher risk MDS patients with IDH1 mutations . These encouraging preliminary results have to be confirmed in more patients .
Treatment of Advanced Unresectable or Metastatic Hepatocellular Carcinoma
Specific Scientific Field
Summary of the Application
On August 25, 2021, the FDA approved ivosidenib for the treatment of adult patients with unresectable locally advanced or metastatic hepatocellular isocitrate dehydrogenase 1 (IDH1) mutated cholangiocarcinoma (CCA) as detected by an FDA-approved test with disease progression after 1 to 2 prior lines of systemic therapy for advanced disease .
Methods of Application or Experimental Procedures
The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .
Results or Outcomes
The approval was based on data from Study AG120-C-005 (ClarIDHy), a double-blind placebo-controlled trial that randomly allocated patients to receive either ivosidenib or placebo . Independently assessed progression-free survival (PFS) was the primary endpoint. With a median follow-up of 6.9 months, the HR for PFS was 0.37 [95% confidence interval (CI), 0.25–0.54; P < 0.0001) .
Treatment of Higher Risk Myelodysplastic Syndromes (MDS)
Methods of Application or Experimental Procedures
The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .
Results or Outcomes
Treatment of Advanced Unresectable or Metastatic Hepatocellular Carcinoma
Specific Scientific Field
Summary of the Application
On August 25, 2021, the FDA approved ivosidenib for the treatment of adult patients with unresectable locally advanced or metastatic hepatocellular isocitrate dehydrogenase 1 (IDH1) mutated cholangiocarcinoma (CCA) as detected by an FDA-approved test with disease progression after 1 to 2 prior lines of systemic therapy for advanced disease .
Methods of Application or Experimental Procedures
The active substance of Tibsovo is ivosidenib, an antineoplastic agent. Ivosidenib inhibits the mutant isocitrate dehydrogenase-1 (IDH1) enzyme, which converts alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). This blocks cellular differentiation and promotes tumourigenesis in both haematologic and non-haematologic malignancies .
Results or Outcomes
The approval was based on data from Study AG120-C-005 (ClarIDHy), a double-blind placebo-controlled trial that randomly allocated patients to receive either ivosidenib or placebo . Independently assessed progression-free survival (PFS) was the primary endpoint. With a median follow-up of 6.9 months, the HR for PFS was 0.37 [95% confidence interval (CI), 0.25–0.54; P < 0.0001) .
Safety And Hazards
Orientations Futures
Given the success of Ivosidenib, several other high potency BCL-2 inhibitors are in development, with the hope that they may further improve efficacy and tolerability of BCL-2 inhibition in hematologic malignancies, including AML9. Moreover, the increasing options also mean that future combinations of these agents need to be explored, including with cytotoxic drugs and other newer emerging strategies such as immunotherapies for AML9.
Propriétés
IUPAC Name |
(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZXSAJMHAVGX-DHLKQENFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)[C@@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027928 | |
Record name | Ivosidenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Ivosidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme in the cytoplasm and peroxisomes that plays a role in many cellular processes, including mitochondrial oxidative phosphorylation, glutamine metabolism, lipogenesis, glucose sensing, and regulation of cellular redox status. IDH1 converts isocitrate to α-ketoglutarate (α-KG), a normal metabolite in the carboxylic acid cycle. Multiple cancers are associated with missense mutations in IDH1, leading to the substitution of the amino acid arginine 132 in the enzyme active site, acquired gain-of-function activity, and increased enzyme activity. IDH1 mutation results in the accumulation of D-2-hydroxyglutarate (D-2HG), an oncometabolite that is structurally similar to α-KG. D-2HG inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which play a role in histone and DNA demethylation along with other cellular processes. Inhibition of these enzymes leads to histone and DNA hypermethylation and a block in cell differentiation, including hematopoietic differentiation. With histone hypermethylation, methylation-sensitive insulators cannot regulate the activation of oncogenes. Excess D-2HG ultimately interferes with cellular metabolism and alters epigenetic regulation towards oncogenesis. Ivosidenib inhibits the mutant IDH1 at much lower concentrations than the wild-type enzyme. It targets gene mutations at position R132, with R132H and R132C being the most common mutations. In mouse xenograft models of IDH1-mutated AML, ivosidenib caused a decrease in D-2HG levels in a dose-dependent manner and induced myeloid differentiation _in vitro_ and _in vivo_. Ivosidenib works to inhibit histone demethylases and restore normal methylation conditions to promote cell differentiation and oncogene regulation. | |
Record name | Ivosidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ivosidenib | |
CAS RN |
1448347-49-6 | |
Record name | Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448347-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivosidenib [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448347496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivosidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ivosidenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVOSIDENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PCN8MAM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.